

# A-943931 experimental variability and reproducibility

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Compound of Interest

Compound Name: A-943931

Cat. No.: B1613201

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# **Technical Support Center: A-943931**

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **A-943931**, a potent and selective histamine H4 receptor antagonist. Our goal is to help you achieve consistent and reproducible results in your experiments.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of A-943931?

**A-943931** is a potent and selective antagonist of the histamine H4 receptor.[1][2] By blocking the H4 receptor, it inhibits downstream signaling pathways that are involved in inflammation and pain. It has demonstrated efficacy in animal models of inflammation, inflammatory pain, and neuropathic pain.[2]

Q2: What are the recommended in vitro and in vivo applications for **A-943931**?

**A-943931** is well-suited for in vivo research into anti-inflammatory and anti-nociceptive effects. [1] It has been shown to block inflammation in a mouse model of peritonitis and is effective in models of inflammatory and neuropathic pain.[2]

Q3: What is the oral bioavailability and half-life of **A-943931** in preclinical models?



In rats, **A-943931** has an oral bioavailability of 37% and a half-life of 2.6 hours. In mice, the oral bioavailability is 90% with a half-life of 1.6 hours.[2]

Q4: In which species has the activity of A-943931 been characterized?

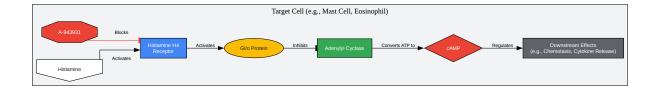
**A-943931** is a potent antagonist for both human and rat histamine H4 receptors.

**Quantitative Data Summary** 

Parameter	Value	Species	Assay/Model
pKi	7.15	Human	Receptor Binding
pKi	8.12	Rat	Receptor Binding
Kb	< 5.7 nM	Not Specified	FLIPR Ca2+ flux
In vivo ED50 (Anti- inflammatory)	37 μmol/kg	Mouse	Peritonitis Model
In vivo ED50 (Analgesic)	72 μmol/kg	Rat	Thermal Hyperalgesia
Oral Bioavailability	37%	Rat	Pharmacokinetic Study
Oral Bioavailability	90%	Mouse	Pharmacokinetic Study
Half-life (t1/2)	2.6 hours	Rat	Pharmacokinetic Study
Half-life (t1/2)	1.6 hours	Mouse	Pharmacokinetic Study

# **Visualized Signaling Pathway and Workflows**

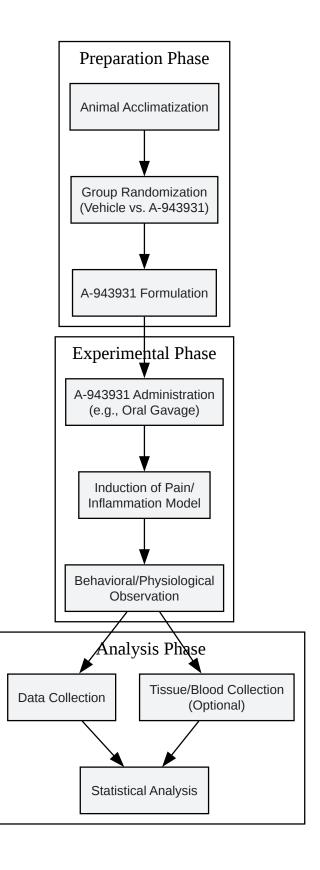




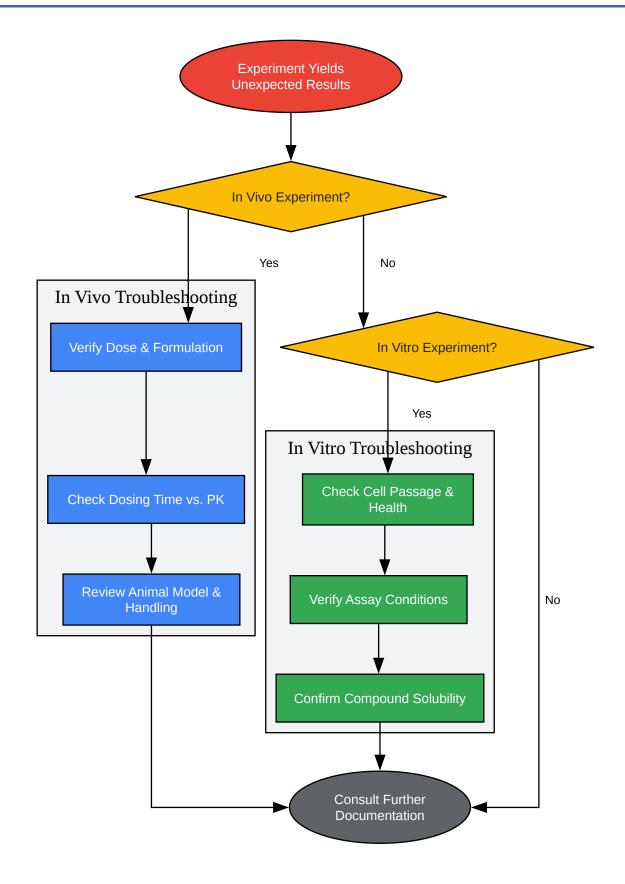
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Caption: Mechanism of **A-943931** as a histamine H4 receptor antagonist.









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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
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